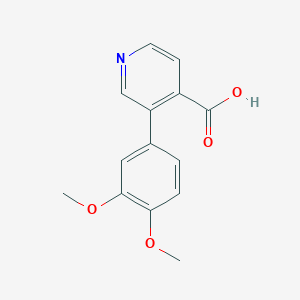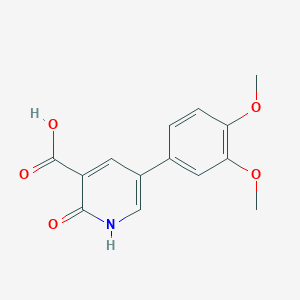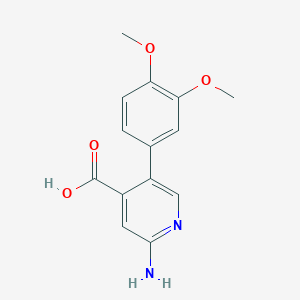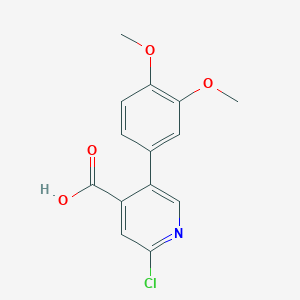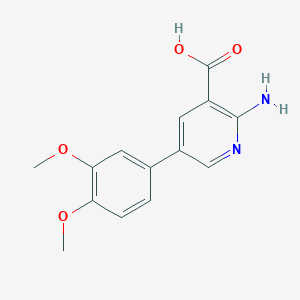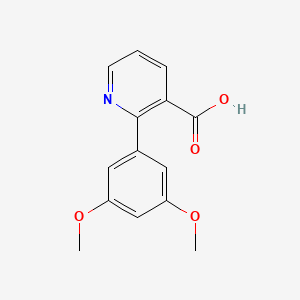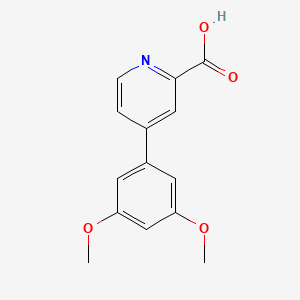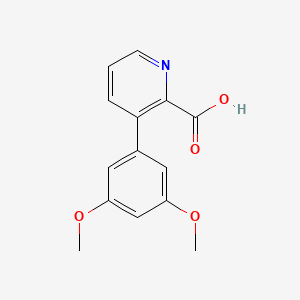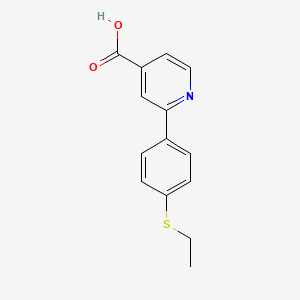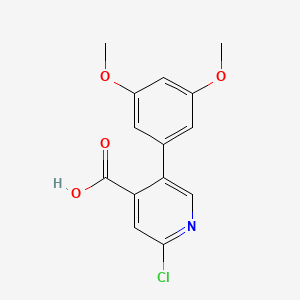
6-(3,5-Dimethoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethoxyphenyl)picolinic acid (6-DMPA) is a synthetic compound that has been used in scientific research for many years. It is a white, crystalline solid with a melting point of 162-164 °C. 6-DMPA has a variety of applications in the laboratory, including in biochemical and physiological studies, as well as in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for studying proteins, and as an inhibitor of enzymes such as thymidylate synthase and ribonucleotide reductase. It has also been used in studies of the molecular structure of proteins and in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 6-(3,5-Dimethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed that the compound binds to certain proteins and enzymes, altering their activity. It is also thought to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
6-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies on cell cultures, it has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive to produce, and it is stable and easy to handle. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, it has some limitations, such as its low solubility in water and its potential to interfere with other compounds.
Direcciones Futuras
Given its wide range of applications in scientific research, 6-(3,5-Dimethoxyphenyl)picolinic acid, 95% has many potential future directions for research. These include further studies of its mechanism of action, its use as a drug target, and its potential for use in the development of new drugs. Additionally, further research could be conducted on its use as a fluorescent probe for studying proteins and its potential for use in the synthesis of other compounds. Finally, further research could be conducted on its potential for use in the treatment of diseases such as cancer and bacterial and fungal infections.
Métodos De Síntesis
6-(3,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,5-dimethoxyphenol and picolinic acid. The reaction involves the condensation of the two compounds in a solvent such as acetonitrile, followed by the addition of a base such as sodium hydroxide. The reaction is typically heated to between 80-90 °C for several hours. The product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJVUDDEZDNPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

